molecular formula C7H15Cl B13200715 1-Chloro-2,3-dimethylpentane

1-Chloro-2,3-dimethylpentane

Cat. No.: B13200715
M. Wt: 134.65 g/mol
InChI Key: GVPXSEVFUWTSIY-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms, and a chlorine atom attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylpentane can be synthesized through various methods, including:

    Free Radical Halogenation: This involves the chlorination of 2,3-dimethylpentane using chlorine gas under ultraviolet light or heat to initiate the free radical chain reaction.

    Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 2,3-dimethylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-dimethylpentane primarily undergoes:

    Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. The choice between SN1 and SN2 mechanisms depends on the reaction conditions and the nature of the nucleophile.

    Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).

    Bases: Potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) for elimination reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.

    Elimination Products: Alkenes such as 2,3-dimethyl-1-pentene.

Scientific Research Applications

1-Chloro-2,3-dimethylpentane has various applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms, particularly nucleophilic substitution and elimination reactions.

    Biology and Medicine: While not commonly used directly in biological systems, its derivatives and related compounds are studied for their potential biological activities.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.

Comparison with Similar Compounds

  • 1-Chloro-2,2-dimethylpentane
  • 2-Chloro-2,3-dimethylpentane
  • 1-Bromo-2,3-dimethylpentane

Comparison: 1-Chloro-2,3-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. For example, compared to 1-chloro-2,2-dimethylpentane, it has different steric and electronic properties, affecting its reaction rates and mechanisms.

Properties

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

1-chloro-2,3-dimethylpentane

InChI

InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3

InChI Key

GVPXSEVFUWTSIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCl

Origin of Product

United States

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